molecular formula C14H8F4O3 B6364827 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid CAS No. 1183674-44-3

4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid

Cat. No.: B6364827
CAS No.: 1183674-44-3
M. Wt: 300.20 g/mol
InChI Key: WJVFLFJAAQOFJO-UHFFFAOYSA-N
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Description

4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid is a chemical compound with the molecular formula C14H8F4O3 It is a biphenyl derivative, characterized by the presence of both fluoro and trifluoromethoxy groups on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the careful selection of catalysts, bases, and solvents, as well as the control of reaction temperature and time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted biphenyl derivatives, while oxidation reactions can produce carboxylic acid derivatives .

Scientific Research Applications

4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid is unique due to the combination of fluoro and trifluoromethoxy groups on the biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-9-3-6-11(12(7-9)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVFLFJAAQOFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681228
Record name 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183674-44-3
Record name 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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